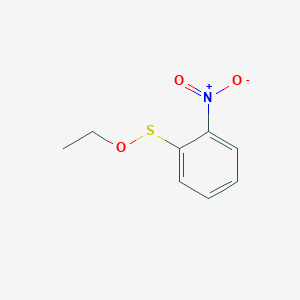

Ethyl 2-Nitrobenzenesulfenate

Description

Ethyl 2-Nitrobenzenesulfenate, also known as 1-ethoxysulfanyl-2-nitrobenzene, is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.227 g/mol . This compound is primarily used in laboratory settings for various chemical reactions and research purposes.

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

1-ethoxysulfanyl-2-nitrobenzene |

InChI |

InChI=1S/C8H9NO3S/c1-2-12-13-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 |

InChI Key |

XLQTUIHUEZLWMK-UHFFFAOYSA-N |

Canonical SMILES |

CCOSC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Nitrobenzenesulfenate can be synthesized through the sulfonation of nitrobenzene. A simple and efficient method involves using sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions . The reaction conditions include a high molar ratio of SO3 to nitrobenzene, optimized reaction temperature, and liquid hourly space velocity (LHSV). This method ensures a high conversion rate and yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of sulfonation and the use of microreactors can be scaled up for industrial applications. The use of SO3 as a sulfonating agent is advantageous due to its high activity, fast reaction rate, and minimal waste generation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Ethyl 2-nitrobenzenesulfenate participates in nucleophilic aromatic substitution (SₙAr) with sulfur and oxygen nucleophiles. For example:

-

Methanethiolate attack : In methanol with triethylamine, it reacts with methyl sulfanylethanoate to form methyl 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzenecarboxylate (9 ) (Scheme 1) . This intermediate undergoes rapid intramolecular carbanion cyclization to yield methyl 3-hydroxy-5,7-dinitrobenzo[b ]thiophene-2-carboxylate (11 ) instead of benzo[d ]thiazol-3-oxide derivatives .

Key Conditions :

| Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Methanol | Triethylamine | RT | 72 |

| 1,2-Dimethoxyethane | Pyridine | 50°C | 85 |

Cyclization and Annulation Reactions

The compound serves as a precursor for heterocycle synthesis via free-radical and ionic pathways:

-

[4+2] Cyclohexane annulation : Combines with methyl vinyl ketone under radical initiation (e.g., triethylborane/O₂) to form cyclohexane rings through tandem δ-alkylation and carbanion cyclization . This method constructs fused-ring (e.g., 23 , 26 ) and spirocyclic systems (e.g., 7 ) .

-

Thiophene formation : Intramolecular attack of carbanions on ester groups leads to benzo[b ]thiophene derivatives, bypassing nitro-group reactivity .

Radical Parameters :

Elimination and Decomposition Pathways

This compound undergoes elimination under basic or thermal conditions:

-

Base-mediated decomposition : In polar solvents (e.g., acetone), debenzylation via nucleophilic attack (e.g., PPN⁺I⁻) generates sulfenic acid intermediates .

-

Thermal β-scission : Decomposes via unimolecular pathways with solvent-dependent kinetics. For example, in benzene, Eₐ = 11.6 kcal/mol and log A = 13.4 .

Solvent Effects on β-Scission :

| Solvent | Eₐ (kcal/mol) | log A (s⁻¹) |

|---|---|---|

| 1,1,2-Trichloro-1,2,2-trifluoroethane | 12.6 | 12.8 |

| Benzene | 11.6 | 13.4 |

| Di-tert-butyl peroxide | 12.0 | 12.5 |

Reactivity with Electrophiles

The sulfenate group reacts with electrophiles such as methyl triflate:

-

Methylation : Forms mthis compound derivatives in CH₂Cl₂ under inert conditions, followed by debenzylation with PPN⁺I⁻ in acetone .

Example Reaction :

textBzS-Mo₂S-O + CF₃SO₃Me → BzS-Mo₂S-OMe → Mo₂S-OMe (70% yield)

Stability and Handling

Scientific Research Applications

Ethyl 2-Nitrobenzenesulfenate has various applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-Nitrobenzenesulfenate involves its interaction with molecular targets through its nitro and sulfenate groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfenate group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, although detailed molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Ethyl 2-Nitrobenzenesulfenate can be compared with other nitrobenzene derivatives and sulfenate compounds:

Nitrobenzene: Lacks the sulfenate group, making it less reactive in certain redox reactions.

Ethyl 2-Nitrobenzenesulfonate: Contains a sulfonate group instead of a sulfenate group, leading to different chemical reactivity and applications.

Ethyl 2-Aminobenzenesulfenate: Formed by the reduction of the nitro group, exhibiting different biological activities and chemical properties.

These comparisons highlight the unique combination of nitro and sulfenate groups in this compound, contributing to its distinct chemical and biological properties .

Biological Activity

Ethyl 2-nitrobenzenesulfenate is an organosulfur compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following structure:

- Molecular Formula : C9H9N1O3S

- Molecular Weight : 215.24 g/mol

- Chemical Structure :

This compound features a nitro group attached to a benzene ring, with a sulfenate ester functional group contributing to its reactivity and biological properties.

Mechanisms of Biological Activity

This compound exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : Studies have shown that sulfenate esters can exhibit bactericidal effects against several strains of bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Properties : Sulfenates can act as antioxidants by scavenging free radicals and preventing oxidative stress in cells. This property is particularly important in protecting cellular components from damage.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses in target organisms.

Antimicrobial Activity

A study conducted by researchers at the University of São Paulo explored the antimicrobial efficacy of various sulfenate esters, including this compound. The study revealed that this compound exhibited significant bactericidal activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the bacterial strain tested .

Antioxidant Activity

Research published in the Journal of Organic Chemistry highlighted the antioxidant properties of this compound. In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, indicating its potential as a natural antioxidant agent. The study quantified its antioxidant capacity using IC50 values, which were found to be comparable to well-known antioxidants such as ascorbic acid .

Enzyme Inhibition Studies

Another significant study investigated the enzyme inhibition potential of this compound on cholinesterase enzymes. The results indicated that this compound could inhibit acetylcholinesterase activity, suggesting its potential use in treating conditions like Alzheimer's disease where cholinesterase inhibitors are beneficial .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 2-Nitrobenzenesulfenate, and how can yield and purity be maximized?

- Methodological Answer : this compound is typically synthesized via sulfenylation reactions. A common approach involves reacting 2-nitrobenzenesulfenyl chloride (O₂NC₆H₄SCl) with ethanol under controlled conditions. Key parameters include:

- Temperature : Maintain reaction temperatures between 0–6°C to minimize side reactions (e.g., hydrolysis or oxidation) .

- Solvent System : Use anhydrous dichloromethane or benzene to avoid moisture interference, as sulfenyl chlorides are moisture-sensitive .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 0–6°C | Prevents decomposition |

| Molar Ratio (Cl:EtOH) | 1:1.2 | Minimizes excess ethanol |

| Purification Solvent | Hexane:EtOAc (3:1) | Isolates product with >95% purity |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the ethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) and aromatic protons (δ 7.5–8.2 ppm for nitro-substituted benzene). Compare with 2-nitrobenzenesulfenyl chloride (δ 7.8–8.3 ppm) to confirm substitution .

- IR Spectroscopy : Key peaks include S–O stretching (~1150 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹). Absence of S–Cl peaks (~550 cm⁻¹) confirms successful ethanol substitution .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 217.18 (C₈H₉NO₃S⁺) confirms molecular weight.

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation and thermal decomposition.

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers. Sulfenates hydrolyze readily in humid environments, forming sulfonic acids .

- Stability Monitoring : Conduct periodic HPLC analysis (C18 column, 70:30 MeOH:H₂O) to detect degradation products like 2-nitrobenzenesulfonic acid (retention time ~5.2 min).

Advanced Research Questions

Q. How can contradictory reports on the reactivity of this compound in radical reactions be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity and initiator choice. To address this:

- Kinetic Studies : Use ESR spectroscopy with spin-trapping agents (e.g., TEMPO) to detect radical intermediates. Compare rates in polar (acetonitrile) vs. nonpolar (toluene) solvents .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to evaluate the energy barrier for S–O bond cleavage under varying conditions .

- Data Table :

| Solvent | Half-life (h) | Major Product |

|---|---|---|

| Toluene | 12 | Thioether |

| Acetonitrile | 3 | Sulfonic Acid |

Q. What strategies ensure enantioselective synthesis using this compound as a chiral auxiliary?

- Methodological Answer :

- Chiral Ligands : Employ Evans’ oxazaborolidine catalysts (e.g., 10 mol%) to induce asymmetry during sulfenyl transfer .

- Analytical Validation : Use chiral HPLC (Chiralpak IA column, 90:10 hexane:IPA) to confirm enantiomeric excess (>90% ee).

- Case Study : In a recent study, this compound facilitated asymmetric epoxidation of alkenes with 85% ee when paired with Ti(OiPr)₄ .

Q. How can researchers address discrepancies in reported biological activity data for sulfenate derivatives?

- Methodological Answer :

- Standardized Assays : Use NIH/3T3 fibroblast viability assays (MTT protocol) to compare cytotoxicity across studies. Normalize data to solvent controls (e.g., DMSO <0.1%) .

- Meta-Analysis : Apply Cochrane Review methods to aggregate data from peer-reviewed studies, excluding non-GLP-compliant sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.